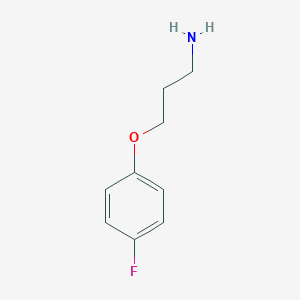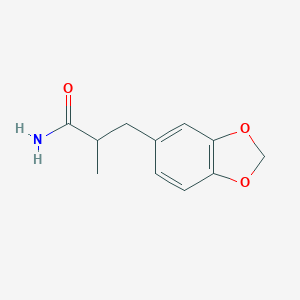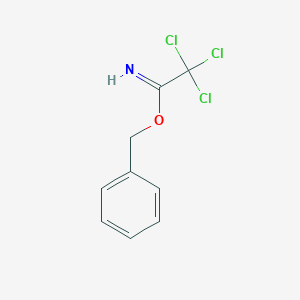
gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide, also known as GB-88, is a peptide compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. GB-88 has been synthesized using different methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.
作用机制
The mechanism of action of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and survival. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and proliferation. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins.
生化和生理效应
Gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and cognitive-enhancing effects, gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has also been shown to have anti-inflammatory and analgesic effects. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been shown to inhibit the production of pro-inflammatory cytokines and to reduce pain in animal models of inflammation and pain.
实验室实验的优点和局限性
One of the advantages of using gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in lab experiments is its specificity for certain enzymes and receptors. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been shown to selectively inhibit the activity of PKC and MMPs, making it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide. One area of interest is the development of novel gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the use of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in combination with other drugs or therapies to enhance its anti-tumor and cognitive-enhancing effects. Finally, further research is needed to fully understand the mechanism of action of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide and its potential applications in various areas of scientific research.
Conclusion:
gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide is a peptide compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been synthesized using different methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects. While there are limitations to using gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in lab experiments, its specificity for certain enzymes and receptors makes it a useful tool for studying the role of these enzymes in various biological processes. Further research is needed to fully understand the potential applications of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in various areas of scientific research.
合成方法
Gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods. SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the synthesis of peptides in solution. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been synthesized using both methods, and the yield and purity of the final product depend on the specific conditions used in the synthesis process.
科学研究应用
Gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide is in the field of cancer research. Studies have shown that gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease.
属性
CAS 编号 |
125319-05-3 |
|---|---|
产品名称 |
gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide |
分子式 |
C24H41Cl2N7O8 |
分子量 |
626.5 g/mol |
IUPAC 名称 |
5-[[(4S)-5-[[2-[[(2R)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-1-(diaminomethylideneamino)-5-hydroxy-6,6-dimethylheptan-4-yl]amino]-2-hydroxybenzoic acid;dihydrochloride |
InChI |
InChI=1S/C24H39N7O8.2ClH/c1-23(2,3)24(39,31-18(33)12-29-20(36)15(25)7-9-19(34)35)17(5-4-10-28-22(26)27)30-13-6-8-16(32)14(11-13)21(37)38;;/h6,8,11,15,17,30,32,39H,4-5,7,9-10,12,25H2,1-3H3,(H,29,36)(H,31,33)(H,34,35)(H,37,38)(H4,26,27,28);2*1H/t15-,17+,24?;;/m1../s1 |
InChI 键 |
UOWKYPYIOWROEQ-QIXHFMRXSA-N |
手性 SMILES |
CC(C)(C)C([C@H](CCCN=C(N)N)NC1=CC(=C(C=C1)O)C(=O)O)(NC(=O)CNC(=O)[C@@H](CCC(=O)O)N)O.Cl.Cl |
SMILES |
CC(C)(C)C(C(CCCN=C(N)N)NC1=CC(=C(C=C1)O)C(=O)O)(NC(=O)CNC(=O)C(CCC(=O)O)N)O.Cl.Cl |
规范 SMILES |
CC(C)(C)C(C(CCCN=C(N)N)NC1=CC(=C(C=C1)O)C(=O)O)(NC(=O)CNC(=O)C(CCC(=O)O)N)O.Cl.Cl |
同义词 |
gamma-tert-butyloxy-Glu-Gly-Arg-3-carboxy-4-hydroxyanilide PS 3001 PS-3001 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



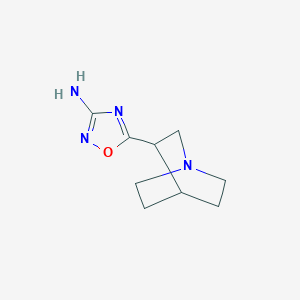
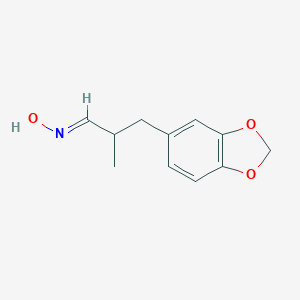
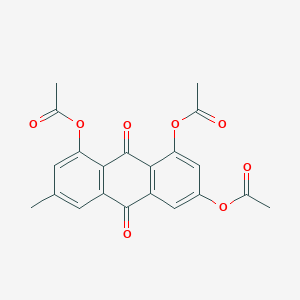
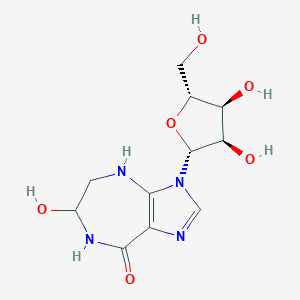

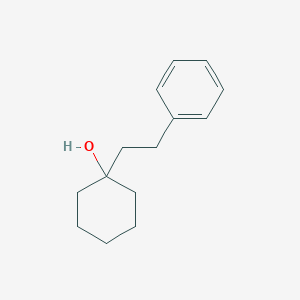
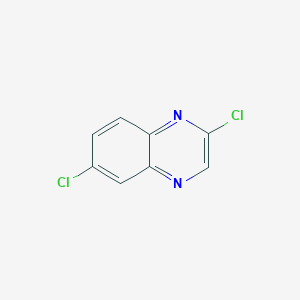
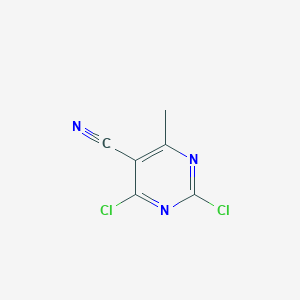
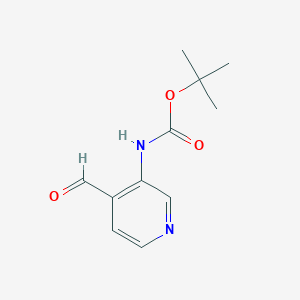
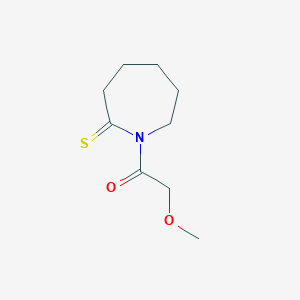
palladium(II) dichloride](/img/structure/B50169.png)
